molecular formula C23H21N3O4S2 B2364464 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 941996-43-6

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No.: B2364464
CAS No.: 941996-43-6
M. Wt: 467.56
InChI Key: RBNQINCITZYBHH-UHFFFAOYSA-N
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Description

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the thiazole ring and the furan moiety. Key steps include:

    Formation of Benzamide Core: This involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.

    Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.

    Attachment of Furan Moiety: The furan ring is attached via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) under acidic or basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide: can be compared with other benzamide derivatives, thiazole-containing compounds, and furan-based molecules.

    Benzamide Derivatives: Compounds like N-(4-(p-tolyl)thiazol-2-yl)benzamide.

    Thiazole-Containing Compounds: Compounds such as 2-aminothiazole.

    Furan-Based Molecules: Compounds like furan-2-ylmethylamine.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which combines the properties of benzamide, thiazole, and furan moieties

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-16-5-7-17(8-6-16)21-15-31-23(24-21)25-22(27)18-9-11-20(12-10-18)32(28,29)26(2)14-19-4-3-13-30-19/h3-13,15H,14H2,1-2H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNQINCITZYBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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